molecular formula C9H13N3O2 B13550212 2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoic acid

2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoic acid

Cat. No.: B13550212
M. Wt: 195.22 g/mol
InChI Key: SVEMLJGVRYINFR-UHFFFAOYSA-N
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Description

2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoic acid is a compound that features both a cyclopropyl group and an imidazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with imidazole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazole compounds .

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and modulating biological pathways. The compound may also interact with receptors or enzymes, leading to inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoic acid is unique due to the combination of the cyclopropyl group and the imidazole ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in different fields of research and industry .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-amino-2-cyclopropyl-3-imidazol-1-ylpropanoic acid

InChI

InChI=1S/C9H13N3O2/c10-9(8(13)14,7-1-2-7)5-12-4-3-11-6-12/h3-4,6-7H,1-2,5,10H2,(H,13,14)

InChI Key

SVEMLJGVRYINFR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CN2C=CN=C2)(C(=O)O)N

Origin of Product

United States

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